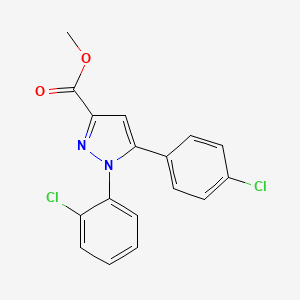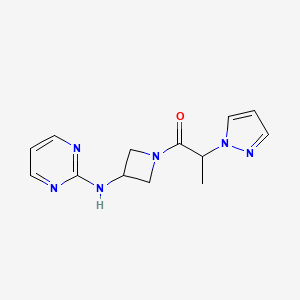![molecular formula C25H33N5O2S B2920389 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112418-09-3](/img/structure/B2920389.png)
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound features a unique structure that combines thieno and pyrimidine rings, making it of interest in medicinal chemistry for potential therapeutic applications.
Méthodes De Préparation
Synthetic routes and reaction conditions: The preparation of 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one often involves multi-step synthetic pathways. A common synthetic route includes the condensation of a thieno[3,2-d]pyrimidine precursor with a diethylamino group and the piperazine derivative. Reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid. Industrial production methods: In an industrial setting, the synthesis is scaled up with optimized conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents and conditions: Oxidation reactions might use reagents like potassium permanganate, while reduction reactions could involve hydrogen gas and palladium catalysts. Nucleophilic substitution reactions may use alkylating agents under basic conditions. Major products formed: Depending on the specific reactions, the products could include derivatives with modified functional groups, such as hydroxyl or amine groups replacing the original substituents.
Applications De Recherche Scientifique
This compound has wide-ranging applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a probe to study receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving dysregulated cell signaling.
Industry: Could be used as an intermediate in the manufacture of advanced materials and specialty chemicals.
Mécanisme D'action
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors in biological systems. Its effects are mediated through the inhibition or activation of these targets, which in turn modulates cellular pathways. For instance, it might inhibit an enzyme critical for disease progression, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of structural features from thieno and pyrimidine rings. Similar compounds include:
3-(2-ethoxyphenyl)-3H-imidazo[4,5-b]pyridine-2-amine: This compound shares a pyrimidine ring but lacks the thieno structure.
1-(2,5-dimethylphenyl)-3-(4-piperazinyl)-1H-imidazo[4,5-c]pyridine: Similar piperazine moiety but different core structure.
4-(4-methylpiperazin-1-yl)-3-(2-thienyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains both thieno and pyrimidine rings but in a different configuration.
This compound stands out due to the specific arrangement of its functional groups, which can impart unique biological activities and chemical reactivity.
Hope you find this informative! What else do you want to dive into?
Propriétés
IUPAC Name |
2-(diethylamino)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2S/c1-5-27(6-2)25-26-20-10-16-33-23(20)24(32)30(25)11-9-22(31)29-14-12-28(13-15-29)21-17-18(3)7-8-19(21)4/h7-8,10,16-17H,5-6,9,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYTTLUPMWBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)



![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)


![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2920323.png)

![N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2920325.png)


![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)
